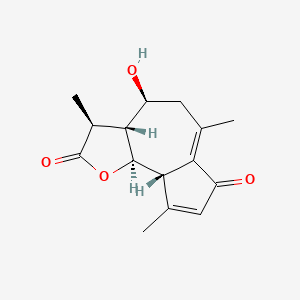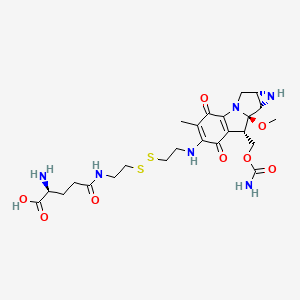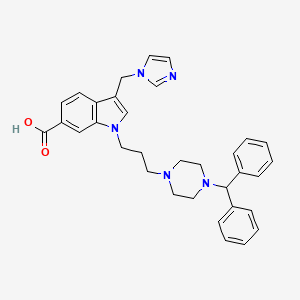
Austricin
Übersicht
Beschreibung
Austricin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is primarily isolated from plants of the genus Artemisia, such as Artemisia austriaca and Artemisia leucodes. This compound is characterized by its complex molecular structure, which includes a guaiane skeleton and a lactone ring. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory and antihypoxic effects .
Wissenschaftliche Forschungsanwendungen
Austricin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: It is investigated for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: this compound and its derivatives are studied for their potential anti-inflammatory, antihypoxic, and anticancer properties.
Industry: this compound is used in the development of pharmaceuticals and as a lead compound for drug discovery
Wirkmechanismus
Target of Action
Austricin, also known as Desacetylmatricarin, is a sesquiterpene lactone that can be isolated from Artemisia The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Sesquiterpene lactones are known for their wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer effects .
Biochemical Pathways
They often exert their effects by reacting with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins, leading to the modification of protein function .
Result of Action
Sesquiterpene lactones, including this compound, are known for their potential anti-inflammatory and anti-cancer effects . More research is needed to understand the specific effects of this compound at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
Austricin is a major component extracted from the aerial parts of basin big sagebrush (Artemisia tridentata subsp. tridentata) . It has been synthesized and examined for its anti-cancer properties . The synthesized this compound derivatives showed greater biological activity compared to the natural precursor in a one-dose assay
Cellular Effects
This compound has been found to exhibit anti-cancer properties . It has been synthesized and examined for its anti-cancer properties by submitting the synthesized compounds to the National Cancer Institute (NCI) . NCI-60 cancer cell line screening revealed that some of the chemically modified this compound derivatives showed greater biological activity as compared to the natural precursor in a one-dose assay .
Molecular Mechanism
It is known that this compound is a sesquiterpene lactone , a class of compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, analgesic, antiulcer, antibacterial, antifungal, antiviral, antiparasitic, and insect repellent properties .
Temporal Effects in Laboratory Settings
It is known that some of the chemically modified this compound derivatives showed greater biological activity compared to the natural precursor in a one-dose assay .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Austricin can be synthesized through various chemical reactions involving sesquiterpene lactones. One common method involves the extraction of the compound from plant sources, followed by purification using chromatographic techniques. The extraction process typically involves the use of solvents such as ethyl acetate and chloroform. The purified compound is then subjected to further chemical modifications to enhance its biological activity .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials, followed by purification using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). These methods ensure the isolation of high-purity this compound, which can then be used for various applications in pharmaceuticals and research .
Analyse Chemischer Reaktionen
Types of Reactions: Austricin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives with enhanced biological activity.
Reduction: Reduction reactions can modify the lactone ring, leading to different structural isomers.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with others to alter its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are employed for acylation and other substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives with modified biological activities. These derivatives are often studied for their potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- Leucomisin: Known for its anti-inflammatory properties.
- Achillin: Studied for its potential anticancer effects.
- Grossmisin: Investigated for its antimicrobial activity .
Austricin’s unique structure and diverse biological activities make it a compound of significant interest in scientific research and pharmaceutical development.
Eigenschaften
IUPAC Name |
(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-6-4-10(17)13-8(3)15(18)19-14(13)12-7(2)5-9(16)11(6)12/h5,8,10,12-14,17H,4H2,1-3H3/t8-,10-,12-,13+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUOZXZDDBRJEP-XUNJKSNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10180-88-8 | |
| Record name | Hydroxyachillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010180888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Austricin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DEACETYLMATRICARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P8G4SWG5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Austricin?
A1: this compound (Desacetylmatricarin) has the molecular formula C17H20O5 and a molecular weight of 304.34 g/mol. [, , , , , , ]
Q2: In which plant species has this compound been identified?
A2: this compound has been found in various plant species, including Artemisia austriaca [], Basin Big Sagebrush (Artemisia tridentata subsp. tridentata) [], Taraxacum platycarpum [], Notoseris porphyrolepis [], Cichorium intybus [], Achillea millefolium [, , , , ], Artemisia leucodes [], Artemisia juncea [], Notoseris psilolepis [], Saussurea alata [], Artemisia ludoviciana var. latiloba [], Taraxacum mongolicum [], Artemisia incana [], Picris rigida [], Artemisia splendens [], and Notoseris gracilipes [].
Q3: What spectroscopic data is available for characterizing this compound?
A3: this compound has been characterized using various spectroscopic techniques, including IR [, , , ], UV [, ], 1D and 2D NMR (H-1 NMR, C-13 NMR, DEPT, HMQC, HMBC) [, , , , , ], and mass spectrometry (MS) [, ]. Crystal and molecular structures have also been studied by X-ray diffraction analysis. [, ]
Q4: What are the primary biological activities reported for this compound?
A4: this compound has shown promising biological activities, including anti-allergic effects [], anti-inflammatory properties [, , ], and potential hypolipidemic activity [].
Q5: How does this compound exert its anti-inflammatory effects?
A5: Studies suggest that this compound may exert its anti-inflammatory effects through multiple mechanisms, including the inhibition of nitric oxide (NO) production, reduction of inducible NO synthase and cyclooxygenase-2 expression, and suppression of pro-inflammatory cytokine production (interleukin-1β and tumor necrosis factor-α) in LPS-stimulated macrophages. []
Q6: What evidence supports this compound's potential as a hypolipidemic agent?
A6: Virtual screening studies using molecular docking suggest that this compound may interact with the cholesterol 7α-hydroxylase (CYP7A1) enzyme, a key regulator of cholesterol metabolism. Further research is needed to confirm this interaction and investigate its implications for lipid lowering. []
Q7: How does the structure of this compound relate to its biological activity?
A7: While specific structure-activity relationships for this compound require further investigation, its α-methylene-γ-lactone moiety has been implicated in its biological activities. [] Modifications to this moiety could potentially alter its potency and selectivity.
Q8: Are there any known cases of allergic contact dermatitis related to this compound?
A8: While this compound itself has not been directly implicated in allergic contact dermatitis, it is a sesquiterpene lactone, and some members of this class of compounds found in Chamomilla recutita have been identified as potential allergens. []
Q9: What analytical methods are typically used to characterize and quantify this compound?
A10: Common analytical techniques employed for this compound analysis include thin-layer chromatography (TLC) [, ], high-performance liquid chromatography (HPLC) [, , ], and mass spectrometry (MS) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine](/img/structure/B1673877.png)










